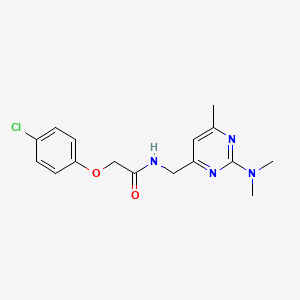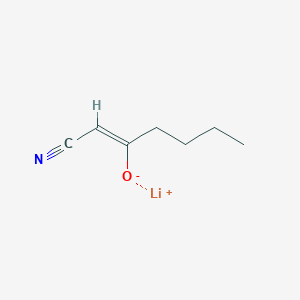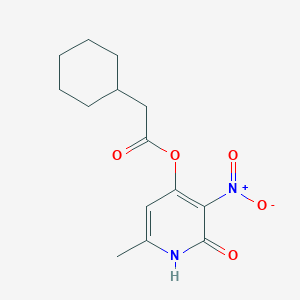
2-(4-chlorophenoxy)-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenoxy)-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H19ClN4O2 and its molecular weight is 334.8. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds such as 2-methyl-4-chlorophenoxy acetic acid (mcpa) have been studied for their effects on non-target aquatic plants
Mode of Action
It’s known that mcpa, a similar compound, induces oxidative stress in non-target aquatic plants . The compound might interact with its targets through hydrogen bond interaction, electrostatic interaction, and π–π stacking interaction .
Biochemical Pathways
Mcpa, a similar compound, has been shown to affect the redox state of cells and increase the utilization of sugar .
Pharmacokinetics
Mcpa, a similar compound, is known to be easily soluble in water and insoluble in ether, benzene, and chloroform . This suggests that the compound could have similar solubility properties, which would impact its bioavailability.
Result of Action
Mcpa, a similar compound, has been shown to induce chlorosis and oxidative stress in non-target aquatic plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, MCPA, a similar compound, has been shown to have different effects on non-target aquatic plants at different concentrations . Additionally, the pH value and ionic strength of the environment can affect the adsorption of MCPA .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-11-8-13(20-16(19-11)21(2)3)9-18-15(22)10-23-14-6-4-12(17)5-7-14/h4-8H,9-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZQLXJUDVMWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile](/img/structure/B2986729.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2986732.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2986736.png)

![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986738.png)
![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-YL]ethanamine dihydrochloride](/img/new.no-structure.jpg)
![N-(4-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2986741.png)
![tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2986745.png)

![N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2986748.png)

